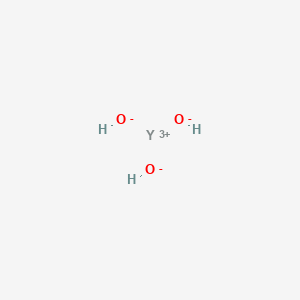

Yttrium trihydroxide

Description

Properties

CAS No. |

16469-22-0 |

|---|---|

Molecular Formula |

H6O3Y |

Molecular Weight |

142.952 g/mol |

IUPAC Name |

yttrium;trihydrate |

InChI |

InChI=1S/3H2O.Y/h3*1H2; |

InChI Key |

GFDKELMFCRQUSG-UHFFFAOYSA-N |

SMILES |

[OH-].[OH-].[OH-].[Y+3] |

Canonical SMILES |

O.O.O.[Y] |

Other CAS No. |

16469-22-0 |

Origin of Product |

United States |

Synthetic Methodologies for Yttrium Trihydroxide

Hydrothermal Synthesis Routes for Crystalline Yttrium Trihydroxide

Hydrothermal synthesis is a versatile method for producing crystalline this compound by subjecting an aqueous solution of an yttrium precursor, typically a salt, to elevated temperature and pressure in a sealed vessel known as an autoclave. This process facilitates the dissolution and recrystallization of materials, leading to the formation of well-defined crystalline structures.

Influence of Reaction Parameters on this compound Formation (e.g., Temperature, pH, Reaction Time, Precursor Concentration)

The physicochemical properties of hydrothermally synthesized this compound are profoundly influenced by several key reaction parameters.

Temperature: The reaction temperature plays a critical role in the crystallization process. While specific quantitative data on the direct effect of temperature on Y(OH)₃ formation kinetics is not extensively detailed in the provided search results, hydrothermal syntheses are generally conducted at temperatures ranging from 100 to 250 °C. For instance, one study utilized a temperature of 200 °C to synthesize Y(OH)₃ nanowires. acs.org It is understood that higher temperatures generally accelerate the dissolution and recrystallization rates, leading to faster formation of crystalline products.

pH: The pH of the reaction medium is a decisive factor in determining the phase and morphology of the final product. The synthesis of this compound is typically carried out under basic conditions. A two-step alkali-addition method has been shown to be effective for the selective synthesis of one-dimensional Y(OH)₃ particles. This involves initially adjusting the pH of a yttrium chloride solution to approximately 6.8 before raising it to a final pH of around 13. This controlled pH adjustment is crucial for the formation of the desired morphology. The initial lower pH likely influences the nucleation stage, while the subsequent high pH facilitates the growth of the one-dimensional structures.

Reaction Time: The duration of the hydrothermal treatment directly impacts the purity and crystallinity of the this compound. A systematic study investigating reaction times from 2 to 24 hours found that a reaction time of 12 hours was optimal for obtaining pure, single-phase Y(OH)₃. peerj.com Shorter reaction times resulted in incomplete conversion or the presence of intermediate phases, while longer times did not significantly improve the product quality. peerj.com

Precursor Concentration: The concentration of the yttrium precursor in the starting solution affects the size of the resulting particles. An investigation into the hydrothermal synthesis of yttrium oxide nanoparticles from yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O) as a precursor to this compound demonstrated that an increase in the precursor concentration from 0.1 M to 0.4 M led to an increase in the average crystallite size of the subsequently calcined Y₂O₃. orientjchem.orgorientjchem.org This suggests that higher precursor concentrations promote the growth of larger this compound crystals.

The following table summarizes the influence of various reaction parameters on the synthesis of this compound.

| Reaction Parameter | Effect |

| Temperature | Influences crystallization rate. |

| pH | Crucial for phase purity and morphology control. |

| Reaction Time | Affects the completeness of the reaction and product purity. |

| Precursor Concentration | Influences the size of the resulting crystals. |

Control of this compound Morphology via Precursor and Additive Selection (e.g., Acetic Acid, Urea)

The morphology of this compound can be effectively tailored through the careful selection of precursors and the use of specific additives.

Acetic Acid: Acetic acid has been identified as a key additive for controlling the morphology of this compound, particularly for the synthesis of one-dimensional nanostructures. In a simple acetic acid-assisted hydrothermal method using yttrium oxide powder as the precursor, the concentration of acetic acid was found to be a critical factor in determining the product morphology. acs.org The presence of acetic acid facilitates the conversion of yttrium oxide to yttrium hydroxide (B78521) and directs the growth of nanowires. acs.org

Urea (B33335): Urea can be employed as a precipitating agent in the hydrothermal synthesis of metal hydroxides. researchgate.net While detailed studies focusing specifically on the morphological control of this compound using urea as an additive were not found in the provided search results, its role in other systems suggests it could influence the nucleation and growth processes. In the hydrothermal synthesis of other metal oxides, urea decomposes at elevated temperatures to generate hydroxide ions in a controlled manner, leading to homogeneous precipitation and potentially influencing the morphology of the final product. cas.czrsc.org

Optimized Conditions for High-Purity this compound Synthesis

Based on available research, optimized conditions for the synthesis of high-purity, crystalline this compound via the hydrothermal method involve a careful balance of the aforementioned parameters.

A study focused on the effect of reaction time identified 12 hours as the optimal duration for achieving a single phase of Y(OH)₃ when using yttrium nitrate hexahydrate as the precursor and sodium hydroxide as the mineralizer. peerj.com For the synthesis of one-dimensional Y(OH)₃ particles, a two-step pH adjustment, starting at ~6.8 and increasing to ~13, has been shown to be effective. The use of yttrium nitrate hexahydrate as a precursor at a concentration of 0.1 M has been successfully employed in hydrothermal synthesis. orientjchem.orgorientjchem.org

Microwave-Assisted Hydrothermal Synthesis of this compound

Microwave-assisted hydrothermal synthesis is a rapid and energy-efficient alternative to conventional hydrothermal methods. This technique utilizes microwave radiation to directly and uniformly heat the reaction mixture, leading to significantly shorter reaction times and potentially different product morphologies. nih.gov

Impact of Microwave Power on Hydrothermal Pressure and Growth Kinetics

Microwave power is a critical parameter in this synthesis method as it directly influences the heating rate of the reaction mixture. This rapid heating can lead to a swift increase in the internal pressure of the autoclave, which in turn affects the nucleation and growth kinetics of the crystals. The uniform heating provided by microwaves can promote homogeneous nucleation, potentially leading to a more uniform particle size distribution. nih.gov While the direct quantitative relationship between microwave power, hydrothermal pressure, and the growth kinetics of this compound is not extensively detailed, it is understood that higher microwave power results in faster heating and consequently a more rapid pressure increase, which can accelerate the crystallization process. mdpi.com

Tailoring this compound Morphology through Microwave Parameters

The morphology of this compound can be tailored by adjusting the parameters of the microwave-assisted hydrothermal synthesis. One study demonstrated that varying the microwave power could control the morphology of the resulting yttrium hydroxide. Specifically, using different microwave powers resulted in the formation of either tubular or rod-like structures. This morphological control is attributed to the influence of the heating rate, dictated by the microwave power, on the hydrothermal pressure and the subsequent growth kinetics of the crystals. In the context of other yttrium-based compounds, it has been shown that parameters such as microwave treatment time and the concentration of additives like ethylenediaminetetraacetic acid (EDTA) can be varied to control the morphology, yielding products ranging from spherical nanoparticles to microrods. rsc.org This suggests that a similar level of control can be achieved for this compound by systematically varying microwave parameters. For instance, calcination of yttrium hydroxide synthesized via a microwave hydrothermal method can produce worm-like or neck-like nanostructures of yttrium oxide, indicating a distinct precursor morphology. uobaghdad.edu.iq

The following table highlights the influence of microwave parameters on the synthesis of this compound.

| Microwave Parameter | Effect |

| Microwave Power | Influences heating rate, hydrothermal pressure, and crystal growth kinetics, thereby affecting morphology. |

| Treatment Time | Can be significantly shorter than conventional methods and can be adjusted to control morphology. |

Precipitation-Based Synthesis and Transformation Processes of this compound

Precipitation is a widely utilized and straightforward technique for the synthesis of yttrium oxide (Y₂O₃) nanoparticles and their precursors, offering a cost-effective solution for large-scale industrial production with controllable particle size. mdpi.comresearchgate.net The process generally involves the calcination of a precursor, such as yttrium oxalate (B1200264) (Y₂(C₂O₄)₃), which is formed through a co-precipitation reaction. mdpi.comresearchgate.net

The synthesis of yttria nanopowders with a narrow size distribution can be achieved through a controlled precipitation method. mdpi.com In this process, the final pH value significantly influences the size and morphology of both the precursor and the resulting yttria powders. mdpi.comresearchgate.net For instance, under identical calcination conditions, yttria powders derived from a precursor obtained at a pH of 8 tend to have a smaller mean particle size and a narrower size distribution compared to those from a precursor obtained at a pH of 10. mdpi.comresearchgate.net The optimal calcination temperature to achieve fine and well-dispersed yttria powder is typically around 1000 °C, yielding nanoparticles with a size of approximately 30 nm. mdpi.comresearchgate.net

The choice of precipitant also plays a critical role. The use of ammonium (B1175870) hydroxide or ammonium carbonate can affect the sinterability of the resulting yttrium oxide powder. researchgate.net To avoid the formation of yttrium hydroxide carbonate, which can lead to highly agglomerated particles, the pH needs to be maintained below a critical value, generally considered to be 10. diva-portal.org Reaction temperature is another key parameter, with 70°C being sufficient for the reaction kinetics. diva-portal.org

Dissolving a yttrium salt, such as yttrium nitrate, in a solvent. diva-portal.org

Adding a precipitant, like ammonium hydrogen carbonate, to initiate the reaction. researchgate.netdiva-portal.org

Controlling the pH and temperature during the reaction to influence precursor characteristics. mdpi.comdiva-portal.org

Washing the resulting precursor to remove impurities. diva-portal.org

Calcining the precursor at a specific temperature (e.g., 1000°C) for a set duration (e.g., 4 hours) to obtain the final yttrium oxide powder. diva-portal.org

| Parameter | Condition | Effect | Source |

|---|---|---|---|

| Final pH | pH 8 vs. pH 10 | pH 8 results in smaller particle size and narrower distribution. | mdpi.comresearchgate.net |

| Calcination Temperature | 1000°C | Optimal for producing fine (30 nm) and well-dispersed powder. | mdpi.comresearchgate.net |

| Precipitant | Ammonium Hydrogen Carbonate (AHC) vs. Urea | AHC can lead to anisotropic morphology at high concentrations, while urea produces more spherical particles. | diva-portal.org |

| Reaction Temperature | 70°C | Sufficient for reaction kinetics while maintaining control. | diva-portal.org |

The transformation of yttrium hydroxide to yttrium oxide is a multi-step process involving dehydration and crystallization, the kinetics of which can be studied using thermal analysis techniques like differential thermal analysis (DTA). researchgate.net The thermal dehydration of yttrium hydroxide occurs in two main steps. researchgate.net

Step I: Y(OH)₃ → YOOH + H₂O Step II: 2YOOH → Y₂O₃ + H₂O

In a study using non-isothermal DTA at multiple heating rates, the first step, the formation of the intermediate compound yttrium oxyhydroxide (YOOH), was observed around 350°C. researchgate.net The subsequent dehydration to form yttrium oxide occurs at higher temperatures. researchgate.net The activation energies for these two dehydration steps were determined to be 219.6 kJ/mol for Step I and 431.3 kJ/mol for Step II. researchgate.net The reaction mechanism for the first step was identified as the A2 reaction mechanism, while the second step followed the F1 reaction mechanism. researchgate.net

Similarly, the thermal transformation of yttrium hydroxide synthesized hydrothermally also shows distinct stages. peerj.com Differential scanning calorimetry (DSC) reveals endothermic peaks corresponding to different transformation processes. For a sample synthesized over 12 hours, the following transformations were observed:

294°C: Formation of amorphous YO(OH). peerj.com

407°C: Appearance of monoclinic YO(OH). peerj.com

577°C: Crystallization of cubic yttrium oxide. peerj.com

| Dehydration Step | Transformation | Activation Energy (kJ/mol) | Reaction Mechanism | Source |

|---|---|---|---|---|

| Step I | Y(OH)₃ → YOOH | 219.6 | A2 | researchgate.net |

| Step II | YOOH → Y₂O₃ | 431.3 | F1 | researchgate.net |

Other Emerging Synthetic Approaches for this compound and its Precursors

Beyond traditional precipitation, other methods are being explored for the synthesis of this compound and its precursors. These emerging techniques offer alternative routes to control the morphology and properties of the final material.

Composite-hydroxide-mediated (CHM) method: This approach utilizes molten composite hydroxides as a solvent for chemical reactions at relatively low temperatures (around 200°C) and normal atmospheric pressure. researchgate.netrsc.orgnih.gov The CHM method is a versatile, one-step, and cost-effective technique for synthesizing a wide array of single-crystal complex oxide and hydroxide nanostructures without the need for organic dispersants or capping agents. researchgate.netnih.gov This method can be expanded to various material systems, providing a general and convenient strategy for producing nanostructures with important technological applications. nih.gov The key advantages include low synthesis temperature, low pressure, and low cost, enabling the production of functional wires, rods, belts, and other nanostructures. researchgate.netrsc.org

Cathodic Electrodeposition: Cathodic electrodeposition is a simple, inexpensive, and controllable technique for preparing nanostructured materials. semanticscholar.orgabechem.irresearchgate.net For yttrium hydroxide, this method typically involves a two-step process. semanticscholar.org First, a yttrium hydroxide precursor is grown on a cathode substrate (e.g., stainless steel) from a bath containing an yttrium salt solution, such as yttrium nitrate or yttrium chloride. semanticscholar.orgresearchgate.net This is followed by a heat treatment to thermally decompose the hydroxide precursor into yttrium oxide. semanticscholar.org

The properties of the yttrium hydroxide precursor are strongly influenced by electrochemical parameters, which can be tuned to obtain the desired oxide product after calcination. semanticscholar.org Key experimental conditions that can be varied to control the amount and characteristics of the deposited material include current density, deposition time, yttrium salt concentration, and bath temperature. researchgate.net For example, yttrium hydroxide precursors can be grown at different current densities, and subsequent heat treatment at temperatures like 600°C or 1100°C leads to the formation of the final oxide nanostructure. semanticscholar.orgacerp.ir This method has been used to successfully prepare ultra-fine nanoparticles, mono-dispersed nanospheres, and nanorods of Y(OH)₃ and Y₂O₃. researchgate.net The as-deposited Y(OH)₃ can be composed of nanoparticles with a grain size of approximately 40–50 nm. semanticscholar.orgresearchgate.net

| Parameter | Description | Source |

|---|---|---|

| Current Density | Affects the growth rate and morphology of the deposit. | researchgate.netacerp.ir |

| Deposition Time | Controls the thickness and amount of the deposited material. | researchgate.net |

| Yttrium Salt Concentration | Influences the deposition yield. | researchgate.net |

| Bath Temperature | Can be varied to tune the structure and morphology of the product. | researchgate.net |

Crystallographic and Structural Investigations of Yttrium Trihydroxide

Crystalline Phases and Polymorphism of Yttrium Trihydroxide

This compound typically crystallizes in a hexagonal structure, which is isostructural with other rare earth trihydroxides. scispace.com This structure is characterized by the space group P6₃/m (No. 176). scispace.compeerj.commaterialsproject.org The lattice parameters, which define the size and shape of the unit cell, have been reported with slight variations in different studies. For instance, one study reported lattice constants of a = 6.2610 Å and c = 3.5440 Å, which are consistent with data from the Joint Committee on Powder Diffraction Standards (JCPDS card no. 83-2042). researchgate.net Another investigation using hydrothermal methods determined the lattice parameters to be a = 6.241 Å and c = 3.539 Å. scispace.com A comprehensive review of lanthanide trihydroxides also reported lattice constants for the hexagonal Y(OH)₃. iucr.org The unit cell of hexagonal Y(OH)₃ contains two formula units. scispace.com

In this crystal structure, the yttrium ion (Y³⁺) is coordinated by nine oxygen atoms, forming a distorted tricapped trigonal prismatic geometry. These polyhedra are interconnected, creating the stable three-dimensional framework of the crystal.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Hexagonal | scispace.comiucr.org |

| Space Group | P6₃/m (No. 176) | scispace.compeerj.commaterialsproject.org |

| Lattice Parameters | a = 6.2610 Å, c = 3.5440 Å | researchgate.net |

| a = 6.241 Å, c = 3.539 Å | scispace.com | |

| Formula Units per Cell (Z) | 2 | scispace.com |

Upon thermal treatment, this compound undergoes a series of structural transformations, ultimately leading to the formation of cubic yttrium oxide (Y₂O₃). This dehydration process typically occurs in multiple steps. acs.orgresearchgate.net

The final product, cubic yttrium oxide, is a technologically important material with a bixbyite crystal structure. materialsproject.orgwikipedia.org The transformation from the hexagonal hydroxide (B78521) to the cubic oxide involves a significant rearrangement of the crystal lattice and a reduction in volume.

| Temperature Range (°C) | Process | Resulting Phase | Reference |

|---|---|---|---|

| 50 - 250 | Loss of adsorbed water | Y(OH)₃ | peerj.com |

| ~294 - 315 | Dehydroxylation to amorphous YOOH | Amorphous YOOH | peerj.com |

| ~398 - 407 | Crystallization of YOOH | Monoclinic YOOH | peerj.comacs.org |

| ~577 - 606 | Final dehydration and crystallization | Cubic Y₂O₃ | peerj.com |

Layered Structural Architectures in Rare Earth Hydroxides and this compound Systems

Beyond the simple trihydroxide, yttrium can form more complex layered hydroxide structures, often referred to as layered rare earth hydroxides (LRHs). nih.govacs.org These materials have garnered significant interest due to their unique properties, including the ability to exchange anions and be exfoliated into nanosheets. nih.govacs.org

Layered rare earth hydroxides are a class of inorganic layered compounds that possess positively charged host layers and exchangeable interlayer anions. nih.govacs.orgnih.gov The general chemical formula for these compounds is often represented as [RE₂(OH)₆₋ₘ(Aⁿ⁻)ₘ/ₙ]·xH₂O, where RE is a rare earth element like yttrium, A is an interlayer anion, and 'm' typically ranges from 0.5 to 2.0. acs.org

A common structural type is [Y₂(OH)₅]⁺·A⁻·nH₂O. acs.org In this structure, the host layers are composed of yttrium ions coordinated by hydroxide groups. acs.org These layers are stacked, and the interlayer space is occupied by charge-compensating anions and water molecules. frontiersin.org The structure of these host layers is a primary determinant of the material's properties. nih.govacs.org Depending on the synthesis conditions and the nature of the intercalated anion, the crystal symmetry can vary, with monoclinic and orthorhombic structures being reported. acs.orgacs.org

A key feature of layered yttrium hydroxides is their ability to undergo anion exchange. nih.govmdpi.com The anions residing in the interlayer space can be replaced by a variety of other anions, both inorganic and organic. nih.gov This property allows for the modification and functionalization of the material. For example, nitrate (B79036) anions in layered yttrium hydroxynitrate can be exchanged with cinnamate (B1238496) anions. mdpi.com The interlayer distance in these materials is dependent on the size of the intercalated anion; for instance, the intercalation of trans-cinnamate results in a larger basal interlayer distance (21.7 Å) compared to cis-cinnamate (B1236797) (19.0 Å). mdpi.com

This rich intercalation chemistry allows for the introduction of functional guest species, such as light-sensitive molecules or drug molecules, into the hydroxide host. nih.govmdpi.com The process of anion exchange can be influenced by factors such as the nature of the initial and incoming anions and the reaction conditions. acs.org Studies have shown successful intercalation of various anions, including chloride, bromide, nitrate, and organic anions like benzoates and sulfonates. nih.govacs.orgscientific.netifmo.ru

The layered structure of these yttrium hydroxides allows for their exfoliation into two-dimensional nanosheets. nih.govacs.org This process involves the separation of the individual layers, resulting in materials with a high specific surface area and unique properties. nih.gov Exfoliation can be achieved by first intercalating large organic anions, such as dodecyl sulfate (B86663), to increase the interlayer spacing, followed by treatment with a suitable solvent like formamide (B127407) or toluene, often with the aid of sonication. nih.gov

For example, layered yttrium hydroxides intercalated with dodecyl sulfate have been successfully exfoliated in formamide. nih.gov Another method involves the use of sodium benzoate (B1203000) to increase the layer spacing of Tb³⁺ doped Y₂(OH)₅NO₃ from 0.907 nm to 1.452 nm, followed by ultrasonic treatment to obtain a stable nanosheet sol. scientific.netresearchgate.net The resulting yttrium hydroxide nanosheets can serve as building blocks for the fabrication of novel functional materials or as precursors for the synthesis of yttrium oxide nanosheets through calcination. swisscovery.orgrsc.org

Advanced Diffraction Studies for this compound Unit Cell Analysis

Initial studies confirmed that this compound possesses a hexagonal structure. peerj.com It is isostructural with other rare earth trihydroxides and adopts the UCl₃-type structure. scispace.com The application of three-dimensional single-crystal X-ray analysis has been crucial for determining the positions of the yttrium and oxygen atoms. However, due to the low scattering power of hydrogen atoms for X-rays, neutron diffraction has been essential for accurately locating the deuterium (B1214612) (in deuterated samples) or hydrogen positions. scispace.com

Through a combination of these techniques, this compound has been characterized to crystallize in the hexagonal P6₃/m space group (No. 176). scispace.compeerj.com The unit cell contains two formula units (Z=2). scispace.com The refinement of powder X-ray diffraction (XRD) data, often using the Rietveld method, further corroborates the structural model and provides precise lattice parameters. peerj.comnih.gov While there is a general consensus on the hexagonal structure, slight variations in the reported lattice constants exist in the literature, which can be attributed to different synthesis methods and analytical conditions. For instance, one study reported lattice parameters of a = 6.241 Å and c = 3.539 Å from single-crystal and neutron diffraction data scispace.com, while another, using powder XRD, reported a = 6.2610 Å and c = 3.5440 Å. researchgate.net

Advanced diffraction methods like synchrotron X-ray diffraction offer high-resolution data that allow for detailed structural analysis, including the quantification of lattice strain and crystallite size. stanford.edu Such high-quality diffraction patterns are essential for complex structural refinements and for studying materials under non-ambient conditions, such as high pressure. spring8.or.jp For yttrium-based compounds, these techniques enable a precise determination of the crystal structure, which is fundamental to understanding their physical and chemical properties. nih.gov

The comprehensive data obtained from these advanced diffraction studies provide a robust foundation for the structural model of this compound.

Crystallographic Data for this compound

The following table summarizes the key crystallographic parameters for this compound determined from combined single-crystal X-ray and neutron diffraction studies. scispace.com

| Parameter | Value |

| Compound | This compound (Y(OH)₃) |

| Crystal System | Hexagonal |

| Space Group | P6₃/m (No. 176) |

| Lattice Constant (a) | 6.241 Å |

| Lattice Constant (c) | 3.539 Å |

| Formula Units (Z) | 2 |

Atomic Coordinates for this compound

The atomic positions within the unit cell have been determined with high precision, particularly with the aid of neutron diffraction for the hydroxide positions. scispace.com

| Atom | Wyckoff Position | x | y | z |

| Y | 2c | 1/3 | 2/3 | 1/4 |

| O | 6h | 0.388 | 0.296 | 1/4 |

| H | 6h | 0.201 | 0.556 | 1/4 |

{"answer":"### 4. Advanced Spectroscopic Characterization of this compound \n\nthis compound, Y(OH)₃, serves as a crucial precursor in the synthesis of various advanced materials, including ceramics and phosphors. peerj.com A thorough understanding of its structural and morphological properties is essential for controlling the characteristics of the final products. Advanced spectroscopic techniques provide the necessary insights into the material's crystallinity, phase purity, morphology, and elemental composition.\n\n### 4.1. X-ray Diffraction (XRD) for Phase Purity and Crystallinity of this compound \n\nX-ray diffraction (XRD) is a fundamental technique for the structural characterization of crystalline materials. libretexts.org It provides information on phase composition, crystallinity, and crystallite size. libretexts.org For this compound, XRD patterns are typically used to confirm the formation of the desired hexagonal phase and to assess the presence of any impurities. peerj.comuobaghdad.edu.iq\n\nThe diffraction peaks in an XRD pattern correspond to specific crystallographic planes. For hexagonal Y(OH)₃, prominent peaks are observed at 2θ values corresponding to planes such as (100), (110), (101), (201), and (300). uobaghdad.edu.iq The intensity and width of these peaks offer valuable information; sharp, intense peaks indicate high crystallinity, while broad peaks can suggest smaller crystallite sizes or the presence of amorphous content. peerj.comlibretexts.org\n\n#### 4.1.1. Quantitative Phase Analysis and Crystallite Size Determination \n\nQuantitative phase analysis (QPA) using XRD allows for the determination of the relative amounts of different crystalline phases within a sample. xray.czmdpi.com This is particularly important in the synthesis of this compound to ensure the purity of the product. peerj.com Methods like the Rietveld refinement are powerful tools for QPA, as they involve fitting the entire experimental diffraction pattern with a calculated pattern based on the crystal structures of the constituent phases. nih.govrruff.info This method can accurately quantify the weight fraction of this compound and any intermediate phases or unreacted precursors. peerj.comnih.gov\n\nThe size of the crystallites, which are small, single-crystal domains, can be estimated from the broadening of the diffraction peaks using the Scherrer equation. uobaghdad.edu.iquc.edu This method relates the full width at half maximum (FWHM) of a diffraction peak to the average crystallite size. uc.edu For this compound, it has been observed that the crystallite size can be anisotropic, meaning it varies with the crystallographic direction, which is consistent with its hexagonal lattice structure. peerj.com\n\nTable 1: Example of Phase Composition of Y(OH)₃ Synthesized at Different Times Estimated by Rietveld Refinement \n\n| Reaction Time (hours) | Y(OH)₃ (wt.%) | Y(NO₃)₃(H₂O)₆ (wt.%) | Y(OH)₂NO₃ (wt.%) |\n| :--- | :--- | :--- | :--- |\n| 2 | 75.2 | 15.8 | 9.0 |\n| 12 | 98.5 | 1.5 | 0.0 |\n\nThis table is generated based on data reported in a study on the hydrothermal synthesis of Y(OH)₃ and is for illustrative purposes. peerj.com\n\n#### 4.1.2. Lattice Parameter Refinement for this compound \n\nLattice parameter refinement is a process used to precisely determine the dimensions of the unit cell of a crystalline material. researchgate.net For this compound, which typically crystallizes in a hexagonal system, the lattice parameters are 'a' and 'c'. peerj.comuobaghdad.edu.iq The refinement process involves adjusting these parameters in the crystallographic model until the calculated diffraction peak positions match the experimental data as closely as possible. researchgate.netnih.gov\n\nAccurate lattice parameters are crucial for confirming the identity of the synthesized phase and for studying the effects of factors like doping or strain on the crystal structure. For instance, the refined lattice parameters for hydrothermally synthesized Y(OH)₃ have been reported to be in good agreement with standard values, confirming the formation of the hexagonal P6₃/m space group. peerj.com\n\nTable 2: Refined Lattice Parameters for this compound \n\n| Parameter | Refined Value (Å) | Standard Value (Å) |\n| :--- | :--- | :--- |\n| a | 6.2872 | 6.268 |\n| c | 3.5583 | 3.546 |\n\nThis table presents example data from a study on hydrothermally synthesized Y(OH)₃. peerj.comuobaghdad.edu.iq\n\n### 4.2. Electron Microscopy for Morphological and Nanostructural Elucidation of this compound \n\nElectron microscopy techniques are indispensable for visualizing the morphology and internal structure of materials at the micro- and nanoscale. peerj.comrcin.org.plrsc.orgjeol.com\n\n#### 4.2.1. Scanning Electron Microscopy (SEM) for Surface Morphology \n\nScanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of materials. peerj.comrcin.org.plrsc.org In the study of this compound, SEM images reveal the size, shape, and aggregation of the synthesized particles. peerj.comresearchgate.net For example, Y(OH)₃ synthesized by hydrothermal methods has been shown to form various microstructures, including rod-like and bar-like structures. peerj.comresearchgate.net The morphology can be influenced by synthesis parameters such as reaction time and the presence of dopants. peerj.comresearchgate.net\n\nSEM analysis has shown that at shorter reaction times, this compound particles can be smaller and more agglomerated, while longer reaction times can lead to the formation of larger, more well-defined microstructures. peerj.com For instance, one study observed that undoped yttrium hydroxide presented a fused bar-like structure, while terbium-doped samples showed bar-like crystallite growth with lengths no longer than 1 μm. researchgate.net\n\n#### 4.2.2. Transmission Electron Microscopy (TEM) for Internal Nanostructure and Growth Orientation \n\nTransmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the investigation of the internal nanostructure of materials. nanoscience.com TEM is used to observe the fine details of this compound nanoparticles, such as their crystal shape, size distribution, and the presence of any defects. researchgate.net High-resolution TEM (HRTEM) can even visualize the crystal lattice fringes, providing direct evidence of the crystalline nature of the material. researchgate.net\n\nSelected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure and orientation of individual nanoparticles. researchgate.net Studies on Y(OH)₃ nanowires have used TEM and SAED to confirm their single-crystalline nature and to determine their growth direction. researchgate.netresearchgate.net For example, it has been shown that yttrium hydroxide nanowires can grow preferentially along the c-axis of the hexagonal structure. researchgate.net\n\n#### 4.2.3. Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping \n\nEnergy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM or TEM to determine the elemental composition of a sample. jeol.combruker.com When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays that are unique to each element. bruker.com By collecting and analyzing these X-rays, EDS can provide qualitative and quantitative information about the elements present in the this compound sample. peerj.comresearchgate.netthermofisher.com\n\nEDS mapping allows for the visualization of the spatial distribution of elements within the sample. jeol.comacs.org This is particularly useful for confirming the uniform distribution of yttrium and oxygen in Y(OH)₃ and for verifying the incorporation and distribution of any dopant elements. acs.orgiipseries.org For example, in doped yttrium hydroxide, EDS mapping can confirm that the dopant is homogeneously distributed throughout the host material. acs.org\n\nTable 3: Example of Elemental Composition of Y(OH)₃ from EDS Analysis \n\n| Element | Weight % | Atomic % |\n| :--- | :--- | :--- |\n| O | 36.1 | 75.0 |\n| Y | 63.9 | 25.0 |\n\nThis table is a theoretical representation of the elemental composition of pure Y(OH)₃.\n\nTable 4: List of Compounds \n\n| Compound Name | Chemical Formula |\n| :--- | :--- |\n| this compound | Y(OH)₃ |\n| Yttrium Nitrate Hexahydrate | Y(NO₃)₃(H₂O)₆ |\n| Yttrium Hydroxide Nitrate | Y(OH)₂NO₃ |\n| Yttrium Oxide | Y₂O₃ |\n| Terbium | Tb |\n| Yttrium | Y |\n| Oxygen | O |"}

Advanced Spectroscopic Characterization of Yttrium Trihydroxide

Vibrational Spectroscopy of Yttrium Trihydroxide

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the bonding and crystal structure of this compound. The vibrations associated with the O-H and Y-OH bonds are active in both FTIR and Raman spectroscopy due to the symmetry of the Y(OH)₃ unit cell.

Fourier-Transform Infrared (FTIR) spectroscopy is particularly sensitive to the vibrations of hydroxyl (-OH) groups, making it an essential technique for the characterization of this compound. The FTIR spectrum of Y(OH)₃ is distinguished by characteristic absorption bands corresponding to the stretching and bending vibrations of the O-H group and the Y-O-H framework.

A prominent, strong, and often broad absorption band is consistently observed in the high-wavenumber region, which is attributed to the O-H stretching vibrations (ν_OH) within the hydroxide (B78521) groups. This band typically appears around 3610 cm⁻¹. The broadening of this peak can be indicative of hydrogen bonding within the crystal lattice. Another set of bands, found at lower wavenumbers, corresponds to the O-H bending modes (δ_OH) or Y-O-H bending vibrations. For instance, bands have been reported around 1514 cm⁻¹ and 1370 cm⁻¹, which can be attributed to the O-H bending mode. Additionally, peaks associated with the Y-OH stretching vibration have been identified at lower frequencies, such as in the 864-902 cm⁻¹ range. The presence of water molecules adsorbed on the surface of nanoparticles can also give rise to bands in the 3100-3800 cm⁻¹ region (O-H stretching) and around 1630-1640 cm⁻¹ (H-O-H bending).

Table 1: Characteristic FTIR Absorption Bands for this compound and Related Species

| Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretching (ν_OH) | ~3610 | |

| Adsorbed H₂O Stretching | 3100 - 3800 | |

| Adsorbed H₂O Bending | ~1630 - 1640 | |

| O-H Bending (δ_OH) | ~1514, ~1370 |

Note: The exact positions of absorption bands can vary slightly depending on factors such as crystallinity, particle size, and sample preparation methods.

Raman spectroscopy is a complementary vibrational technique that provides critical information about the crystalline phase and lattice dynamics (phonon modes) of this compound. Y(OH)₃ typically crystallizes in a hexagonal structure with the space group P6₃/m. Factor group analysis for this structure predicts the irreducible representations of Raman-active vibrations to be A₁g, E₁g, and E₂g. The E₂g and A₁g modes are associated with the translational behavior of the anions, while the E₁g mode arises from the liberation of the -OH dipole.

The Raman spectrum is highly sensitive to the crystallinity of the material; sharper peaks indicate a more ordered crystalline structure. For hexagonal lanthanide hydroxides, which are isostructural with Y(OH)₃, Raman-active modes are observed to shift to higher wavenumbers as the ionic radius of the lanthanide decreases, corresponding to a shorter cation-anion distance.

A sharp band observed around 3601 cm⁻¹ in related lanthanide hydroxides is assigned to the stretching of surface OH groups and can also be indicative of crystal defects. The lower frequency region of the spectrum contains the phonon modes corresponding to the vibrations of the crystal lattice, specifically the Y-OH bonds. In studies of isostructural Dy(OH)₃, prominent Raman bands related to Dy-OH vibrations were observed at 312 cm⁻¹ (A_g), 394 cm⁻¹ (A_g or E₂g), and 501 cm⁻¹ (E₁g). The intensity and width of the peaks in the Raman spectra can be directly correlated with the material's crystallinity.

Table 2: Predicted and Observed Raman-Active Phonon Modes for Hexagonal Hydroxides

| Symmetry Mode | Type of Vibration | Observed Wavenumber (cm⁻¹) in isostructural Ln(OH)₃ | Reference |

|---|---|---|---|

| A₁g | Anion Translation | 312 | |

| E₁g | -OH Liberation | 501 | |

| E₂g | Anion Translation | 394 |

Note: The wavenumbers are based on data for isostructural lanthanide hydroxides and provide an expected range for Y(OH)₃.

UV-Visible Spectroscopy for Electronic Structure and Optical Band Gap Analysis of this compound

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure of this compound by measuring its absorption of ultraviolet and visible light. The absorption of photons in this energy range induces electronic transitions from the valence band to the conduction band.

Studies on Y(OH)₃ synthesized via the hydrothermal method show distinct absorption maxima in the UV region. For samples synthesized over different reaction times, absorption maxima have been recorded at 214 nm, 218 nm, and 223 nm. These absorptions are directly linked to the electronic transitions between the valence and conduction bands.

From the absorption data, the optical band gap (E_g) can be calculated using the Tauc method. The optical band gap is a critical parameter that defines the semiconductor properties of the material. For this compound, reported band gap values are in the range of 4.10 to 4.23 eV. This wide band gap indicates that this compound is transparent in the visible region and primarily absorbs in the deep UV range. In contrast, the band gap for yttrium oxide (Y₂O₃), the calcination product of Y(OH)₃, is typically higher, around 5.8 to 6.0 eV.

Table 3: Optical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Absorption Maximum | 214 - 223 nm |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Yttrium-Oxygen-Hydrogen Systems

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique that provides detailed information about the local coordination environment, connectivity, and dynamics of atoms in a material. For yttrium-oxygen-hydrogen systems, multinuclear NMR studies involving ¹H, ¹⁷O, and ⁸⁹Y are particularly insightful, although much of the detailed research has been conducted on complex systems like yttrium oxyhydrides (YOₓH₃₋₂ₓ) and layered yttrium hydroxides rather than pure Y(OH)₃.

Solid-state NMR can precisely characterize the local environments of yttrium, oxygen, and hydrogen nuclei within a hydroxide matrix.

⁸⁹Y NMR: The ⁸⁹Y nucleus is a spin-1/2 nucleus, which simplifies its NMR spectra as there is no quadrupolar broadening. However, it has a very low gyromagnetic ratio, which leads to low sensitivity and long relaxation times, making experiments challenging. Despite this, ⁸⁹Y NMR is highly sensitive to the local coordination environment. In DFT calculations used to support studies on related materials, the experimental chemical shift for yttrium in Y(OH)₃ is used as a secondary reference value at 65 ppm. In studies of yttrium oxide surfaces, DNP-enhanced {¹H-}⁸⁹Y Cross-Polarization (CP) MAS NMR has been used to selectively observe surface yttrium hydroxyl (Y-OH) sites, which show distinct resonances around 100-200 ppm, separate from the bulk Y₂O₃ signals at ~330 ppm.

¹H NMR: ¹H MAS NMR provides information on the different proton environments. In complex yttrium oxyhydrides, ¹H NMR can distinguish between hydride (H⁻) ions, hydroxide (OH⁻) groups, and trapped molecular H₂. The presence of hydroxide ions has been confirmed in these systems. Theoretical calculations based on the van Vleck equations have been used to predict the ¹H static line width for a rigid Y(OH)₃ lattice.

¹⁷O NMR: ¹⁷O is a quadrupolar nucleus (I=5/2), making its NMR spectra sensitive to the local symmetry of the oxygen site. High magnetic fields are often required to obtain high-resolution spectra. In studies of yttrium oxyhydrides, 1D ¹⁷O MAS NMR has successfully demonstrated the presence of a small percentage of hydroxide (OH⁻) ions, distinguishing them from the more abundant oxide (O²⁻) ions. Two-dimensional ¹⁷O-¹H correlation experiments can further confirm the connectivity between oxygen and hydrogen in these hydroxide groups.

While this compound contains only hydroxide (OH⁻) anions, solid-state NMR has been extensively used to investigate the more complex anionic sublattices in related yttrium oxyhydrides. These studies showcase the power of NMR to probe anion chemistry in Y-O-H systems. In yttrium oxyhydrides, which contain a mixture of oxide (O²⁻) and hydride (H⁻) ions, NMR is used to study the different anion environments, their oxidation states, and the dynamics of the anion sublattice.

For instance, ¹H NMR studies have identified mobile hydrogen species within the lattice of yttrium oxyhydrides. Furthermore, DFT modeling combined with NMR results has been used to investigate potential reactions between the protons of hydroxide groups and hydride ions (H⁺ + H⁻ → H₂). These investigations into hydride ion dynamics and mixed anion oxidation states in oxyhydrides, while not directly on Y(OH)₃, highlight the unique capability of solid-state NMR to unravel complex structural and dynamic processes in yttrium-based materials containing hydrogen and oxygen.

Thermal Decomposition and Transformation Kinetics of Yttrium Trihydroxide

Mechanistic Pathways of Yttrium Trihydroxide Dehydration

The thermal dehydration of this compound is not a single-step event but a sequential process involving the formation of intermediate phases.

The thermal decomposition of this compound proceeds through the formation of an intermediate compound, yttrium oxyhydroxide (YOOH). researchgate.netnii.ac.jpjournalssystem.com This intermediate phase has been identified through various analytical techniques, including X-ray diffraction (XRD) and thermal analysis methods like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.net The transformation from Y(OH)₃ to YOOH represents the initial stage of dehydration. nii.ac.jpjournalssystem.com

The decomposition of this compound into yttrium oxide occurs in distinct steps:

Dehydration to Yttrium Oxyhydroxide: The first step involves the partial dehydration of Y(OH)₃ to form YOOH. researchgate.netnii.ac.jp This transformation typically occurs at temperatures around 330°C to 350°C. researchgate.netnii.ac.jp The observed weight loss in this stage corresponds to the removal of one water molecule per two formula units of Y(OH)₃. nii.ac.jp The reaction can be represented as: 2Y(OH)₃ → 2YOOH + 2H₂O

Decomposition of Yttrium Oxyhydroxide: The second step is the decomposition of the intermediate YOOH to form the final product, yttrium oxide (Y₂O₃). researchgate.netnii.ac.jpjournalssystem.com This stage occurs at higher temperatures, typically completed by around 500-600°C. researchgate.netresearchgate.net The reaction for this step is: 2YOOH → Y₂O₃ + H₂O

Some studies have reported a more complex, multi-stage decomposition, particularly for precursors synthesized under specific conditions that may contain nitrates or carbonates. journalssystem.comuobaghdad.edu.iq For instance, a study on yttrium hydroxide (B78521) with some nitrate (B79036) content showed a two-step weight loss, with the first attributed to the partial conversion to yttrium oxide and the second to the removal of remaining water and decomposition of nitrates. uobaghdad.edu.iq Another study observed four stages, including the loss of physically adsorbed water, the transformation to yttrium oxyhydroxide, the decomposition of yttrium oxyhydroxide, and the decomposition of yttrium carbonate formed from atmospheric CO₂. journalssystem.com

Kinetic Analysis of this compound Thermal Decomposition

The kinetics of the thermal decomposition of this compound are crucial for understanding the reaction rates and energy barriers involved. This is often studied using non-isothermal thermogravimetric analysis at multiple heating rates.

Isoconversional methods, also known as model-free methods, are widely used to determine the activation energy (Ea) of solid-state reactions without assuming a specific reaction model. researchgate.netcsic.es These methods are based on the principle that the reaction rate at a constant conversion is only a function of temperature. csic.es

Kissinger Method: The Kissinger method is a differential isoconversional method.

Ozawa–Flynn–Wall (OFW) Method: The OFW method is an integral isoconversional method that relates the heating rate to the temperature at a specific conversion. netzsch.com

Kissinger-Akahira-Sunose (KAS) Method: The KAS method is another integral isoconversional method that is often considered more accurate than the Kissinger method. mdpi.comnetzsch.com

Studies on the thermal decomposition of yttrium hydroxide have employed these methods to calculate the activation energy for the different dehydration steps. For example, one study reported activation energies of 219.6 kJ/mol for the first dehydration step (Y(OH)₃ to YOOH) and 431.3 kJ/mol for the second step (YOOH to Y₂O₃) using the Straink method, which is similar to the KAS method. researchgate.net

Table 1: Activation Energies for this compound Decomposition

| Decomposition Step | Activation Energy (kJ/mol) | Method Used |

| Step I: Y(OH)₃ → YOOH | 219.6 | Straink |

| Step II: YOOH → Y₂O₃ | 431.3 | Straink |

Once the activation energy is determined, model-fitting methods are used to identify the most probable reaction mechanism and calculate the pre-exponential factor (A). researchgate.net

Coats–Redfern Method: This is a popular integral model-fitting method used to evaluate various solid-state reaction models. researchgate.net

Avrami-Erofeev Model: This model is often used to describe nucleation and growth processes.

By fitting experimental data to different kinetic models, the reaction mechanism can be elucidated. For the decomposition of yttrium hydroxide, one study found that the first step (Y(OH)₃ to YOOH) was dominated by the A2 reaction mechanism (Avrami-Erofeev, n=2), while the second step (YOOH to Y₂O₃) followed the F1 reaction mechanism (first-order reaction). researchgate.net

Correlating Synthesis Parameters with Thermal Decomposition Characteristics of this compound

The synthesis conditions of this compound significantly influence its thermal decomposition behavior. Factors such as the precursor used, pH, temperature, and synthesis method can affect the morphology, crystallinity, and thermal stability of the resulting Y(OH)₃, which in turn impacts its decomposition characteristics. nii.ac.jppeerj.com

For instance, yttrium hydroxide synthesized via a hydrothermal method may exhibit different decomposition temperatures and pathways compared to that prepared by precipitation. nii.ac.jppeerj.com The use of different precursors, such as yttrium nitrate or yttrium chloride, can also lead to variations in the intermediate phases and the final oxide's properties. peerj.comcsic.es Studies have shown that precursors with a higher hydroxyl group content tend to have lower decomposition temperatures for the formation of Y₂O₃. nii.ac.jp The morphology of the initial Y(OH)₃, such as nanoparticles or micro-shuttles, can also be retained in the final Y₂O₃ product after calcination. researchgate.net

Impact of Thermal Treatment on the Resulting Yttrium Oxide Crystallinity and Morphology

The thermal treatment of this compound is a critical step that dictates the final properties of the resulting yttrium oxide (Y₂O₃). The calcination temperature, in particular, has a profound influence on the crystallinity, crystallite size, phase purity, and morphology of the Y₂O₃ nanoparticles.

The transformation from yttrium hydroxide to yttrium oxide occurs in stages. As the temperature increases, physically adsorbed water is first removed, followed by the transformation of yttrium hydroxide into yttrium oxyhydroxide (YOOH). journalssystem.com This intermediate compound is observed to form at temperatures around 350-408°C. journalssystem.comresearchgate.net Further heating leads to the decomposition of yttrium oxyhydroxide to form cubic yttrium oxide. journalssystem.comresearchgate.net The final crystallization to the cubic Y₂O₃ phase occurs at temperatures between 577°C and 600°C. researchgate.netpeerj.com

Higher calcination temperatures generally lead to improved crystallinity of the yttrium oxide. This is evidenced by X-ray diffraction (XRD) patterns where the diffraction peaks become sharper and more intense with increasing temperature, indicating a more ordered crystal structure and growth of the crystallites. uobaghdad.edu.iqacs.org Studies have shown a clear trend of increasing average crystallite size with higher annealing temperatures. uobaghdad.edu.iqacs.org For instance, Y₂O₃ nanoparticles obtained from a hydrothermally synthesized yttrium hydroxide precursor showed an increase in average crystallite size from 17.13 nm at 500°C to 30.3 nm at 1000°C. uobaghdad.edu.iq This increase in crystallinity and particle growth is often accompanied by a reduction in microstrain within the crystal lattice. acs.orgacs.org

The synthesis method of the initial yttrium hydroxide precursor also plays a role in the final morphology of the oxide. Research has shown that different morphologies, such as nanorods and nanowires, can be obtained at the same calcination temperature depending on whether the precursor was synthesized via a standard hydrothermal or a microwave-assisted hydrothermal method. uobaghdad.edu.iq For example, calcination of hydrothermally synthesized Y(OH)₃ at 1000°C yielded nanorods, while a microwave-synthesized precursor produced worm-like or neck-like nanostructures at the same temperature. uobaghdad.edu.iq

Detailed Research Findings

| Y(OH)₃ Precursor Synthesis Method | Calcination Temperature (°C) | Average Crystallite Size (nm) |

|---|---|---|

| Hydrothermal | 500 | 17.13 |

| 700 | 24.1 | |

| 1000 | 30.3 | |

| Microwave Hydrothermal | 500 | 8.1 |

| 700 | 13.2 | |

| 1000 | 28.6 |

| Y(OH)₃ Precursor Synthesis Method | Calcination Temperature (°C) | Resulting Y₂O₃ Morphology | Average Dimensions (nm) |

|---|---|---|---|

| Hydrothermal | 500 | Nanorods | Diameter: 18.4, Length: 86-240 |

| 700 | Nanorods | Diameter: 25.4, Length: 86-240 | |

| 1000 | Nanorods | Diameter: 31.1, Length: 86-240 | |

| Microwave Hydrothermal | 500 | Nanowires | Diameter: 4-20, Length: 31-186 |

| 700 | Nanowires | Diameter: 7.2-25, Length: 35-182 | |

| 1000 | Worm or neck-like nanostructures | Not Specified |

| Temperature Range (°C) | Transformation Event | Resulting Phase |

|---|---|---|

| 225 - 408 | Dehydroxylation of Y(OH)₃ | Yttrium Oxyhydroxide (YOOH) |

| 408 - 637 | Decomposition of YOOH | Yttrium Oxide (Y₂O₃) |

Theoretical and Computational Studies of Yttrium Trihydroxide

Quantum Chemical Approaches for Thermochemical Parameter Derivation of Yttrium Hydroxide (B78521) Species

Quantum chemical calculations are essential for determining the thermodynamic parameters of molecules and materials, especially for species that are difficult to study experimentally, such as high-temperature gaseous molecules.

The thermochemical properties of solid yttrium trihydroxide have been determined through experimental calorimetry and can be understood through theoretical models. The heat capacity (Cₚ) of a microcrystalline sample of Y(OH)₃ was measured adiabatically over a temperature range of 5 to 350 K. umich.edu The results show a simple sigmate curve with no magnetic or structural anomalies, which is consistent with the ¹S₀ ground state of the Y³⁺ ion. umich.edu

For gaseous yttrium hydroxide and oxyhydroxide species, which can form at high temperatures, quantum chemistry methods are used to calculate thermodynamic data. researchgate.netresearchgate.net For these species, geometries and vibrational frequencies are typically calculated using DFT with the B3LYP functional. researchgate.net These calculations yield entropies and heat capacities. researchgate.net More accurate enthalpies of formation are derived from higher-level approaches like the CCSD(T) (Coupled Cluster, Singles, Doubles, and perturbative Triples) method. researchgate.net The resulting thermodynamic parameters, including enthalpies of formation, entropies, and heat capacities, are compiled into thermochemical databases for predicting material stability in high-temperature, water-vapor-containing environments. researchgate.netdntb.gov.ua

| Temperature (K) | Molar Heat Capacity (Cₚ) (J·K⁻¹·mol⁻¹) | Standard Entropy (S°) (J·K⁻¹·mol⁻¹) |

|---|---|---|

| 10 | 0.203 | 0.068 |

| 50 | 16.51 | 6.289 |

| 100 | 46.22 | 25.84 |

| 200 | 88.11 | 70.36 |

| 298.15 | 113.8 | 109.8 |

| 350 | 125.1 | 130.9 |

Data sourced from heat capacity measurements of a microcrystalline Y(OH)₃ sample. umich.edu

The thermal stability of this compound has been investigated through thermal analysis techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC). peerj.com These studies show that Y(OH)₃ is stable up to around 300 °C. At higher temperatures, it undergoes decomposition. The first step involves the formation of yttrium oxyhydroxide (YO(OH)), which can be amorphous or monoclinic depending on the conditions. peerj.com Further heating leads to the crystallization of cubic yttrium oxide (Y₂O₃) at temperatures around 600 °C. peerj.comresearchgate.net

Quantum chemical calculations support these experimental findings by predicting the formation energies and relative stabilities of different phases. For instance, DFT+U calculations have been used to determine the thermodynamic favorability of incorporating different rare earth elements into hydroxide lattices, providing insight into their stability. pnnl.gov For gaseous yttrium-containing species, calculated enthalpies of formation are used to predict their partial pressures at high temperatures, indicating their stability and volatility in environments like combustion systems. researchgate.netresearchgate.net These theoretical predictions are crucial for understanding the corrosion and degradation mechanisms of yttrium-based ceramics in industrial applications.

Computational Exploration of Phase Diagrams Involving Yttrium-Hydrogen-Oxygen Systems

The prediction and construction of phase diagrams through computational methods offer a powerful, deductive approach to understanding material stability and properties without sole reliance on experimental data. cam.ac.uk This is particularly valuable for complex multi-element systems like yttrium-hydrogen-oxygen (Y-H-O). The core of this approach involves exploring the energy landscape of the chemical system to identify stable and metastable phases and then calculating their free energies to determine the thermodynamically stable state under given conditions. cam.ac.uk Methodologies such as Density Functional Theory (DFT) and other ab initio (first-principles) calculations are foundational to this process, allowing for the computation of Gibbs energy for individual phases, which is essential for constructing phase diagrams via techniques like the CALPHAD (Calculation of Phase Diagrams) method. github.ioucdavis.edu

First-principles modeling has been employed to investigate the structural transformations that occur from the gradual oxidation of yttrium hydride systems. semanticscholar.org These theoretical explorations have revealed a remarkable richness in the Y-H-O phase diagram, predicting a wide variety of crystalline phases. semanticscholar.org The main objective of such modeling is to understand how inserted oxygen atoms govern the spatial separation of Y-H and Y-O bonding channels to create a range of stable lattice geometries based on the O²⁻/H⁻ anion ratio. semanticscholar.org

Theoretical studies based on modeling structural transformations have successfully predicted numerous stable chemical compositions and lattice geometries for yttrium oxyhydrides. arxiv.orgmdpi.com For the specific chemical formula YHO, the cubic F-43m phase is identified as the most stable. arxiv.org However, computational models also indicate that compositions with high oxygen content and low hydrogen content tend to be thermodynamically unstable, favoring decomposition into the binary compounds Y₂O₃ and YH₃. arxiv.org The interplay between chemical composition and crystalline structure has been systematically explored, leading to the prediction of ten different YₓHᵧO₂-type compositions that encompass thirteen stoichiometric solid phases. semanticscholar.org

The stability of these predicted phases is highly dependent on the elemental ratios. Theoretical calculations suggest that when the Y/H and O/H ratios exceed 1, the resulting crystal structures are often metastable. semanticscholar.org This provides critical constraints on the phase stability of these ternary compounds. semanticscholar.org

Table 1: Predicted Stable and Metastable Compositions in the Y-H-O System This table presents theoretically predicted stable and metastable crystalline phases for the Y-H-O system, as determined by first-principles modeling. Stability is classified based on calculated formation energies.

| Formula | Space Group | Status |

|---|---|---|

| YH₂O₀.₅ | P-3m1 | Stable |

| YH₂O₀.₅ | P6₃mc | Stable |

| YH₂O | P-4m2 | Stable |

| Y₂H₄O | Cm | Stable |

| Y₂H₄O | Pm | Stable |

| YHO | F-43m | Stable |

| Y₄H₄O₃ | P-42m | Stable |

| YH₀.₆₇O | P-3m1 | Metastable |

| YH₀.₄O | I-4m2 | Metastable |

| YH₀.₄O | P-4m2 | Metastable |

| YH₀.₂O | P-6m2 | Metastable |

| YH₀.₂O | P-3m1 | Metastable |

| Y₂H₂O₅ | P-4m2 | Metastable |

Data sourced from a theoretical investigation of the Y-H-O system. semanticscholar.org

Beyond solid-state phases, computational chemistry has been used to determine the thermodynamic parameters of gaseous yttrium hydroxide and oxyhydroxide species. researchgate.net Using Density Functional Theory with the B3LYP functional, researchers have calculated structures and vibrational frequencies to derive entropies and heat capacities. researchgate.netresearchgate.net More accurate calculations for enthalpies were performed using the CCSD(T) (Coupled Cluster, Singles, Doubles, and perturbative Triples) approach. researchgate.netresearchgate.net These calculations are crucial for understanding the behavior of these species at high temperatures, such as in combustion environments. researchgate.net

Table 2: Calculated Thermodynamic Properties for Gaseous Yttrium Hydroxide and Oxyhydroxide Species at 298.15 K This table shows the calculated standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) for various gaseous yttrium hydroxide species.

| Species | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |

|---|---|---|---|

| Y(OH) | -118.4 | 262.8 | 48.1 |

| YO(OH) | -534.3 | 291.2 | 58.6 |

| Y(OH)₂ | -498.3 | 321.3 | 70.3 |

| Y(OH)₃ | -870.7 | 352.3 | 89.1 |

Data sourced from thermodynamic parameter calculations for gaseous hydroxides and oxyhydroxides of Y. researchgate.net

These computational explorations are often combined with experimental results, such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a more complete picture. tudelft.nlacs.orgnih.gov DFT models of yttrium oxyhydrides, with both ordered and disordered anion sublattices, have shown good correlation with experimental NMR data, helping to refine structural models and reveal heterogeneities within samples. tudelft.nlacs.orgnih.gov This synergy between computation and experiment is vital for advancing the understanding of complex phase diagrams and the structure-property relationships of the materials within them. rsc.org

Applications of Yttrium Trihydroxide As a Precursor Material

Precursor for Advanced Yttrium Oxide Materials

Yttrium oxide (Y₂O₃), often referred to as yttria, is a highly stable and versatile rare-earth oxide with a wide range of applications. uobaghdad.edu.iq The synthesis of Y₂O₃ frequently begins with yttrium trihydroxide, which can be transformed into the oxide through calcination. uobaghdad.edu.iqresearchgate.net This conversion process is critical as the morphology and properties of the initial Y(OH)₃ precursor can be largely retained in the final Y₂O₃ product. researchgate.netrsc.org

Hydrothermal synthesis is a common method for producing yttrium hydroxide (B78521) precursors with controlled particle sizes and shapes. nii.ac.jp The subsequent heat treatment of these precursors allows for the formation of Y₂O₃ particles with desired characteristics. nii.ac.jp For instance, Y(OH)₃ nanowires can be converted into Y₂O₃ nanowires by thermal decomposition, preserving the one-dimensional nanostructure. instras.com

The choice of the yttrium precursor, including this compound, significantly influences the properties of the resulting yttrium oxide. nii.ac.jp Different precursors can lead to Y₂O₃ with varying morphologies, which in turn affects their performance in various applications. nii.ac.jp

Yttrium oxide is a well-known host material for phosphors due to its excellent chemical and physical properties. researchgate.net this compound serves as a key precursor in the synthesis of doped yttrium oxide phosphors, which are essential components in lighting and display technologies. researchgate.netpeerj.com For example, europium-doped yttrium oxide (Y₂O₃:Eu³⁺), a prominent red-emitting phosphor, is widely prepared from a europium-doped this compound (Y(OH)₃:Eu³⁺) precursor. researchgate.netcapes.gov.br The precursor is synthesized and then calcined at elevated temperatures to yield the final phosphor material. researchgate.net

The morphology of the Y(OH)₃ precursor plays a significant role in the luminescent properties of the resulting Y₂O₃ phosphor. researchgate.netrsc.org By controlling the synthesis conditions of this compound, such as through hydrothermal methods, it is possible to create various microstructures like nanowires, nanobelts, and microspheres. researchgate.netinstras.com These morphologies are often preserved after calcination, and the optical properties of the phosphors can be tuned by controlling these structural features. researchgate.netrsc.org

Researchers have developed various methods to synthesize doped yttrium hydroxide precursors for luminescent applications. A facile urea-assisted homogeneous precipitation method followed by calcination has been used to prepare multicolor Y₂O₃:Ln³⁺ (where Ln is a lanthanide) microspheres. researchgate.net Another approach involves a polymer-assisted hydrothermal method to create single-crystalline Y(OH)₃:Eu nanowires, which are then converted to Y₂O₃:Eu nanowires. instras.com These nanowires exhibit strong photoluminescence, with the emission characteristics depending on whether the material is in its hydroxide or oxide form. instras.com

Furthermore, this compound-based phosphors themselves can exhibit useful luminescent properties. For instance, Y(OH)₃:Eu³⁺ nanoparticles have been fabricated and used to generate white light. nih.gov These red-emitting phosphors can be integrated with other materials to improve the luminous efficiency of white light-emitting diodes (LEDs). nih.govarxiv.org

Table 1: Synthesis Methods for Y₂O₃-based Phosphors from Y(OH)₃ Precursors

| Phosphor | Precursor Synthesis Method | Calcination Temperature | Resulting Morphology |

| Y₂O₃:Eu³⁺ | Urea-assisted homogeneous precipitation | Not specified | Microspheres |

| Y₂O₃:Eu³⁺ | Polymer-assisted hydrothermal | 500°C | Nanowires |

| Y₂O₃:Eu³⁺ | Bicontinuous cubic phase process | >700°C | Nanoparticles |

| Y₂O₃:Ln³⁺ | Urea-assisted homogeneous precipitation | Not specified | Microspheres |

| Y₂O₃:Bi³⁺,Eu³⁺ | Solvothermal reaction | 800°C | Nanosheets |

This table summarizes various synthesis routes and conditions for producing yttrium oxide-based phosphors starting from this compound precursors.

Yttrium oxide is utilized as a catalyst and a catalyst support in various chemical reactions due to its thermal stability and ability to disperse and stabilize active metal particles. researchgate.net this compound can be a precursor in the preparation of yttrium oxide-based catalysts. pku.edu.cn The properties of the final catalyst are influenced by the yttrium precursor used in its synthesis. researchgate.netpku.edu.cn

For instance, Ni/Y₂O₃ catalysts prepared from different yttrium precursors have shown varying activities in CO₂ methanation. researchgate.net The choice of precursor affects the metal-support interaction, which is a critical factor for catalytic performance and stability. researchgate.net Similarly, the synthesis of CrOₓ-Y₂O₃ catalysts for the production of 1,1,1,2-tetrafluoroethane (B8821072) demonstrated that using a yttrium hydroxide precursor resulted in the highest catalytic activity compared to catalysts prepared from yttrium chloride or nitrate (B79036) precursors. pku.edu.cn

The preparation of the Y₂O₃ support often involves the precipitation of yttrium hydroxide from a yttrium salt solution, followed by calcination. csic.es The pH during the precipitation of yttrium hydroxide can be controlled to influence the morphology of the resulting Y₂O₃ support, which in turn affects the dispersion and particle size of the active metal, thereby impacting the catalytic features. csic.es

Yttrium oxide is a key material in the field of advanced ceramics due to its high melting point, thermal stability, and mechanical properties. stanfordmaterials.comresearchgate.net this compound serves as a precursor for producing yttria powders used in the fabrication of high-performance ceramics. diva-portal.org The synthesis of transparent yttria ceramics, for example, often starts with the preparation of high-quality yttria powders derived from precursors like yttrium hydroxide. diva-portal.org

The characteristics of the precursor powder, such as particle size and distribution, are crucial for achieving dense and transparent ceramics. diva-portal.org Various precipitation methods are employed to synthesize yttrium-containing precursors, including yttrium hydroxide and yttrium carbonate hydroxide, which are then calcined to form yttria powders. researchgate.net

Yttrium oxide is also used in functional coatings to enhance properties like corrosion resistance and thermal stability. stanfordmaterials.commade-in-china.com These coatings can be applied using various techniques, and the starting materials often involve yttrium compounds that can be converted to yttria. stanfordmaterials.com For example, yttrium oxide coatings can be deposited to protect materials in high-temperature environments. stanfordmaterials.com

Synthesis of Complex Yttrium-Based Compounds from this compound

Beyond yttrium oxide, this compound is a valuable starting material for synthesizing more complex yttrium-containing compounds. peerj.comicm.edu.pl Its reactivity allows for its transformation into various other materials through controlled chemical reactions.

Yttrium aluminum garnet (Y₃Al₅O₁₂, YAG) is a synthetic crystalline material with significant applications, particularly as a host for solid-state lasers and as a phosphor. akjournals.com The synthesis of YAG often involves wet-chemical routes where precursors are precipitated from a solution containing yttrium and aluminum salts. akjournals.com While various precipitating agents can be used, the process can involve the formation of hydroxides as intermediate species. google.com The thermal decomposition of these mixed-metal hydroxide or carbonate precursors leads to the formation of the YAG structure. akjournals.com

This compound can also be a precursor in the synthesis of other yttrium compounds like yttrium oxycarbonate ((YO)₂CO₃). mdpi.com The thermal decomposition of yttrium-containing precursors, including hydroxides and oxalates, can proceed through intermediate oxycarbonate phases before forming yttrium oxide at higher temperatures. mdpi.comresearchgate.net The synthesis of crystalline yttrium oxycarbonate has been achieved through various methods, highlighting the role of precursor chemistry in determining the final product. researchgate.netcapes.gov.br

Role in Trace Element Separation and Adsorption Studies

This compound, Y(OH)₃, serves as an effective agent for the pre-concentration and separation of trace elements from aqueous solutions, particularly saline water. peerj.comnih.gov Its utility stems from its ability to coprecipitate various metal ions. Furthermore, specific polymorphs of this compound have demonstrated significant potential as adsorbents for anionic species like phosphate (B84403). researchgate.netacs.org

Research has shown that yttrium hydroxide can quantitatively coprecipitate a range of divalent and trivalent metal ions. nih.gov This process is highly pH-dependent. For instance, in seawater, quantitative coprecipitation of elements such as Be(II), Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II) is achieved in a pH range of 9.6 to 10.0. nih.gov In a table-salt solution, the optimal pH range for the coprecipitation of these elements shifts slightly higher to 10.5–11.4. nih.gov The entire separation process for 11 different elements can be completed in approximately 30 minutes, after which the concentration of the coprecipitated elements can be determined using methods like inductively coupled plasma atomic emission spectrometry (ICP-AES). nih.gov

Table 1: Coprecipitation of Trace Elements with Yttrium Hydroxide

This table summarizes the effectiveness of yttrium hydroxide in coprecipitating various trace metal ions from saline water, highlighting the detection limits achieved after pre-concentration. The data is based on the analysis of a 100 mL sample solution.

| Element | Ion | Detection Limit (μg in 100 mL) |

| Beryllium | Be(II) | 0.003 |

| Titanium | Ti(IV) | 0.02 |

| Chromium | Cr(III) | 0.02 |

| Manganese | Mn(II) | 0.0016 |

| Iron | Fe(III) | 0.03 |

| Cobalt | Co(II) | 0.01 |

| Nickel | Ni(II) | 0.03 |

| Copper | Cu(II) | 0.01 |

| Zinc | Zn(II) | 0.22 |

| Cadmium | Cd(II) | 0.007 |

| Lead | Pb(II) | 0.1 |

| Data sourced from Kagaya et al., 2007. nih.gov |

In addition to metal cation separation, this compound is a notable adsorbent for anions. The layered polymorph of yttrium hydroxide, l-Y(OH)₃, shows a significantly enhanced ability to adsorb anions over a wide pH range compared to the more common hexagonal form, h-Y(OH)₃. researchgate.netacs.org This is attributed to its high point of zero charge (pHpzc) of approximately 11. researchgate.netacs.org

Layered yttrium hydroxide has been extensively studied for the removal and recovery of phosphate from water. researchgate.netacs.org The adsorption process follows the Langmuir isotherm model and pseudo-second-order kinetics. researchgate.netacs.org This adsorbent has demonstrated high capacity, efficiency, and selectivity for phosphate even in the presence of competing anions. researchgate.netacs.org For example, one study reported a maximum phosphate adsorption capacity of 90.8 mg-P/g at a pH of 5. researchgate.net Another study demonstrated essentially complete phosphate recovery from solutions with low phosphate concentrations (2.0 mg-P/L) using adsorbent dosages between 0.025 and 0.5 g/L. acs.org The adsorption mechanism involves the release of hydroxide ions (OH⁻) and the formation of inner-sphere complexes. researchgate.netacs.org

Table 2: Phosphate Adsorption Findings for Layered Yttrium Hydroxide (l-Y(OH)₃)

This table presents key findings from studies on the adsorption of phosphate using layered this compound.

Controlled Synthesis and Morphological Engineering of Nanostructured Yttrium Trihydroxide

Design and Fabrication of One-Dimensional Yttrium Trihydroxide Nanostructuresresearchgate.netresearchgate.netresearchgate.net

One-dimensional (1D) nanostructures, such as nanowires, nanoneedles, nanorods, and nanotubes, have garnered significant attention due to their unique electronic, optical, and mechanical properties. researchgate.net The synthesis of these elongated structures often involves hydrothermal or solvothermal methods, where parameters like temperature, pH, and the presence of structure-directing agents are meticulously controlled. researchgate.netresearchgate.net

Nanowires and Nanoneedle Morphologiesresearchgate.netresearchgate.net

The fabrication of this compound nanowires and nanoneedles has been successfully achieved through various synthetic strategies. A simple acetic acid-assisted hydrothermal method has been shown to produce single-crystalline Y(OH)₃ nanowires from Y₂O₃ powder under near-neutral conditions. acs.org These nanowires can exhibit a unique bundle-like morphology with diameters ranging from 20 to 50 nm and aspect ratios between 600 and 2000. acs.org

Another approach involves a CO₂ carbonization method, where yttrium chloride (YCl₃) is first precipitated as yttrium hydroxide (B78521) using sodium hydroxide. nih.govmdpi.com Subsequently, CO₂ is introduced into the slurry to form yttrium carbonate precipitates, which can then be converted to Y₂O₃ nanoneedles upon heat treatment. nih.govmdpi.comresearcher.life This method can yield nanoneedles with lengths of 1–2 µm and widths of 20–30 nm. mdpi.comresearcher.life The morphology of the final product is sensitive to carbonization conditions such as temperature and CO₂ flow rate. nih.govresearcher.life

| Synthesis Method | Precursor | Key Reagents/Conditions | Resulting Morphology | Dimensions |

| Acetic Acid-Assisted Hydrothermal | Y₂O₃ powder | Acetic acid, near-neutral pH | Single-crystalline nanowires (bundle-like) | Diameter: 20-50 nm, Aspect ratio: 600-2000 acs.org |

| CO₂ Carbonization | YCl₃ | NaOH, CO₂ | Nanoneedles (via yttrium carbonate intermediate) | Length: 1-2 µm, Width: 20-30 nm mdpi.comresearcher.life |

Nanorod and Nanotube Architecturesresearchgate.netresearchgate.netnih.gov

The synthesis of this compound nanorods and nanotubes often employs hydrothermal and soft-template methods. researchgate.net For instance, Y(OH)₃ nanotubes have been synthesized using a polyol-mediation approach with polyethylene (B3416737) glycol (PEG) as a template. researchgate.net The process typically involves the hydrothermal treatment of a solution containing yttrium nitrate (B79036) and PEG. researchgate.net The resulting nanotubes can have outer diameters ranging from 150 to 600 nm and inner hollows between 100 and 300 nm, with lengths extending to several micrometers. researchgate.net The morphology can be influenced by the molecular weight of PEG and the reaction temperature, with higher temperatures favoring the formation of nanotubes over nanorods. researchgate.net

Microwave-assisted hydrothermal synthesis has also been employed to create Y(OH)₃ with distinct morphologies. researchgate.net By varying the microwave power, researchers have been able to produce tubular and rod-like structures. researchgate.net For example, synthesis at 700 W can yield tubular structures, while 800 W can result in rod-like morphologies. researchgate.net These nanostructures retain their shape after calcination at 800 °C to form yttrium oxide. researchgate.net

| Synthesis Method | Precursor | Key Reagents/Conditions | Resulting Morphology | Dimensions |